2-(2-Fluoroethoxy)ethanol
Overview
Description
2-(2-Fluoroethoxy)ethanol is an organic compound with the chemical formula C4H9FO2. It is a colorless liquid with a pungent odor, known for its low boiling and melting points. This compound is soluble in water and many organic solvents, making it a versatile reagent in various chemical processes .
Mechanism of Action
Target of Action
2-(2-Fluoroethoxy)ethanol is primarily used as a solvent and reagent in various organic syntheses .
Mode of Action
As a solvent, this compound’s mode of action involves dissolving or suspending other substances without causing a chemical change to the substance . As a reagent, it participates in chemical reactions, but the exact mode of action would depend on the specific reaction it is used in .
Biochemical Pathways
It may indirectly affect biochemical pathways if it is used as a solvent or reagent in the synthesis of biologically active compounds .
Result of Action
The primary result of this compound’s action is the dissolution of other substances or its participation in chemical reactions as a reagent .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its efficacy as a solvent can be affected by temperature and pressure . Its stability may also be influenced by factors such as exposure to light, heat, and air . Proper storage and handling are necessary to maintain its efficacy and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(2-Fluoroethoxy)ethanol can be synthesized by reacting chloroethanol with fluoroethanol under acidic conditions. The reaction mixture is then subjected to distillation or extraction to isolate the target product .
Industrial Production Methods: In industrial settings, the production of this compound involves the reaction of ethylene chlorohydrin with ethylene oxide in the presence of a specific catalyst. This method ensures high purity and yield of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or acids.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Nucleophiles such as sodium hydroxide or potassium cyanide are employed.
Major Products Formed:
Oxidation: Formation of fluoroacetaldehyde or fluoroacetic acid.
Reduction: Formation of ethylene glycol derivatives.
Substitution: Formation of various substituted ethoxyethanol derivatives.
Scientific Research Applications
2-(2-Fluoroethoxy)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of dyes, fragrances, and pesticides
Comparison with Similar Compounds
2-Fluoroethanol: A simpler fluorinated alcohol with similar properties but less complex structure.
2-(2-Chloroethoxy)ethanol: Similar in structure but with a chlorine atom instead of a fluorine atom.
2-(2-Bromoethoxy)ethanol: Similar in structure but with a bromine atom instead of a fluorine atom
Uniqueness: 2-(2-Fluoroethoxy)ethanol is unique due to its specific reactivity and the presence of a fluoro group, which imparts distinct chemical properties compared to its chloro and bromo analogs. This makes it particularly useful in specialized synthetic applications and research .
Properties
IUPAC Name |
2-(2-fluoroethoxy)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9FO2/c5-1-3-7-4-2-6/h6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIQHGORLUMRDSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCF)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190748 | |
Record name | Ethanol, 2-(beta-fluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
373-22-8 | |
Record name | Ethanol, 2-(beta-fluoroethoxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373228 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(beta-fluoroethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50190748 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(2-fluoroethoxy)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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